2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine
Description
Contextualizing Azaspiro[4.4]nonane Scaffolds in Contemporary Chemical Science
Azaspiro[4.4]nonane scaffolds, which feature two five-membered rings sharing a single carbon atom, with at least one ring containing a nitrogen atom, are of significant interest in modern medicinal chemistry. These structures are recognized for their ability to introduce conformational rigidity and three-dimensionality into molecules. Unlike flat, aromatic systems, the non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
The incorporation of a spirocyclic core can positively modulate the physicochemical properties of a compound, such as solubility and metabolic stability. Research into azaspiro[4.4]nonane derivatives has highlighted their potential in developing novel therapeutics. For instance, various derivatives have been investigated for their biological activities, including their roles as antagonists for certain receptors and their potential in antiviral applications. The synthesis of these complex scaffolds, however, remains a challenging and active area of research, with methodologies like domino radical bicyclization being explored to construct the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov
Significance of the Ethanamine Moiety in Organic and Biological Chemistry
The ethanamine (or ethylamine) moiety is a fundamental building block in a vast array of biologically active molecules. As a primary aliphatic amine, it can act as a key pharmacophore, a molecular feature responsible for a drug's biological activity. The nitrogen atom in the ethanamine group is often involved in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions.
The ethanamine side chain provides a degree of conformational flexibility, allowing the molecule to adopt various spatial orientations to optimize its interaction with a binding site. This functional group is a common feature in many neurotransmitters and pharmaceuticals, where it plays a critical role in receptor recognition and signal transduction. The basicity of the amine group also influences the pharmacokinetic properties of a molecule, such as its absorption and distribution in the body. The strategic placement of an ethanamine moiety onto a rigid scaffold like azaspiro[4.4]nonane is a common design strategy in medicinal chemistry to create novel compounds with desired pharmacological profiles. patsnap.com
Research Trajectories for Novel Spirocyclic Amine Compounds in Academic Settings
Current academic research into novel spirocyclic amine compounds is multifaceted, focusing on several key areas:
Innovative Synthetic Methodologies: A primary focus is the development of efficient and stereoselective synthetic routes to access structurally diverse spirocyclic amines. This includes the exploration of novel catalysts and reaction pathways to overcome the synthetic challenges associated with constructing these complex three-dimensional structures. uow.edu.auresearchgate.netnih.gov
Medicinal Chemistry Applications: There is a strong emphasis on the design and synthesis of spirocyclic amines as potential therapeutic agents. Researchers are incorporating these scaffolds into molecules targeting a wide range of diseases, leveraging their unique structural and physicochemical properties to improve efficacy and selectivity.
Conformational Analysis and Structure-Activity Relationship (SAR) Studies: A significant area of investigation involves understanding how the rigid conformation of spirocyclic amines influences their biological activity. By systematically modifying the structure and studying the resulting changes in activity, researchers can develop detailed SAR models to guide the design of more potent and selective compounds.
Exploration of Novel Chemical Space: Spirocyclic compounds provide access to novel regions of chemical space that have been underexplored compared to more traditional, planar molecular scaffolds. Academic research is actively charting this new territory, seeking to identify novel spirocyclic structures with unique and valuable properties.
While specific, in-depth research on the biological activity of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine is not yet widely published, its structural components suggest a high potential for interesting pharmacological properties, making it a prime candidate for future investigation within these research trajectories.
Synthetic Methodologies and Chemical Transformations of this compound and Related Analogs
The synthesis of this compound, a molecule featuring a spirocyclic core, involves a bifurcated synthetic challenge: the construction of the rigid 2-azaspiro[4.4]nonane ring system and the subsequent installation of the ethanamine side chain. This article focuses exclusively on the chemical strategies employed to achieve these objectives, exploring a variety of synthetic methodologies documented in scientific literature for the azaspiro[4.4]nonane framework and related analogs.
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(2-azaspiro[4.4]nonan-2-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-5-10(9-12)3-1-2-4-10/h1-9,11H2 |
InChI Key |
GFYSYHGMKFBZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)CCN |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2 2 Azaspiro 4.4 Nonan 2 Yl Ethanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For derivatives of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine, ¹H and ¹³C NMR are fundamental in assigning the chemical environment of each proton and carbon atom.
Detailed analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides invaluable information about the connectivity of the atoms within the molecule. For instance, the protons on the ethylamine (B1201723) side chain and those within the two five-membered rings of the azaspiro[4.4]nonane core will exhibit characteristic signals. The integration of ¹H NMR signals allows for the determination of the relative number of protons in a given environment.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish correlations between protons and carbons, thereby piecing together the complete molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical characterization, as it provides information about the spatial proximity of protons, helping to define the relative stereochemistry at the spiro center and any other chiral centers.
While specific experimental data for this compound is not extensively available in the public domain, the following table illustrates the type of data that would be obtained from a comprehensive NMR analysis of a hypothetical derivative.
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1 | 3.10 | t | 6.5 | N-CH₂ (ethanamine) |
| H-2 | 2.85 | t | 6.5 | CH₂-NH₂ (ethanamine) |
| H-3 | 2.50-2.70 | m | - | N-CH₂ (ring) |
| H-4 | 1.60-1.80 | m | - | CH₂ (ring) |
| H-5 | 1.50-1.70 | m | - | CH₂ (ring) |
| H-6 | 1.40-1.60 | m | - | CH₂ (ring) |
| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 65.0 | Spiro carbon |
| C-2 | 58.5 | N-CH₂ (ethanamine) |
| C-3 | 55.0 | N-CH₂ (ring) |
| C-4 | 40.2 | CH₂-NH₂ (ethanamine) |
| C-5 | 38.0 | CH₂ (ring) |
| C-6 | 25.0 | CH₂ (ring) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion.
The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The analysis of these fragments helps to identify structural motifs within the molecule. For this compound derivatives, characteristic fragmentation would likely involve cleavage of the ethylamine side chain and fragmentation of the spirocyclic rings.
The following table illustrates the expected major fragments for a hypothetical derivative.
| m/z | Relative Intensity (%) | Possible Fragment |
| 168 | 40 | [M]⁺ (Molecular Ion) |
| 139 | 100 | [M - CH₂NH₂]⁺ |
| 124 | 60 | [M - C₂H₄NH₂]⁺ |
| 96 | 80 | [C₇H₁₂]⁺ (Spiroalkane fragment) |
| 44 | 90 | [C₂H₆N]⁺ (Ethylamine fragment) |
Note: The data in this table is hypothetical and for illustrative purposes only.
X-ray Crystallography for Absolute and Relative Stereochemical Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
A crystallographic study would provide precise atomic coordinates, from which a detailed structural model can be built. Key parameters obtained from such an analysis are presented in the table below for a hypothetical crystal structure.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.24 |
| c (Å) | 12.89 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1129 |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational and Theoretical Investigations of 2 2 Azaspiro 4.4 Nonan 2 Yl Ethanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to elucidate the fundamental properties of a molecular system. DFT has been widely adopted for its favorable balance between computational cost and accuracy in predicting the electronic structure and energetic properties of organic molecules. uobasrah.edu.iquobaghdad.edu.iq
The electronic structure of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine can be meticulously examined using DFT. Such an analysis would involve the determination of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. uobaghdad.edu.iq For instance, a higher HOMO energy level suggests a greater propensity to donate electrons, which can be a key factor in its interaction with biological targets. Conversely, a lower LUMO energy level indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is another important parameter that provides insights into the molecule's chemical stability and reactivity. uobaghdad.edu.iq
Furthermore, DFT calculations can generate a detailed map of the electrostatic potential (ESP) on the molecular surface. The ESP map visually represents the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition processes in biological systems.
Table 1: Key Parameters from Electronic Structure Analysis
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Electrostatic Potential | Maps charge distribution and predicts interaction sites |
The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of this compound is crucial for identifying its low-energy conformers, which are the most likely to be biologically relevant. The spirocyclic nature of the azaspiro[4.4]nonane core introduces significant conformational constraints, leading to a limited number of stable conformations. acs.org
DFT calculations can be employed to perform a systematic search of the conformational space of the molecule. By calculating the relative energies of different conformers, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation, as well as other low-energy local minima and the energy barriers between them. Understanding the conformational preferences and the flexibility of the molecule is essential for predicting how it might adapt its shape to fit into a biological target's binding site. dntb.gov.ua
Molecular Docking and Simulation Studies for Predicting Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to predict the binding mode of a small molecule ligand to its protein target.
To model the interaction of this compound with a specific biological target, a molecular docking approach would be employed. This process begins with obtaining the three-dimensional structures of both the ligand and the target protein, which are often sourced from crystallographic data or generated through homology modeling. The ligand's structure would ideally be one of its low-energy conformations as determined by quantum chemical calculations.
The docking algorithm then systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the target. These different binding poses are then scored based on a scoring function that estimates the binding affinity. nih.govplos.org This allows for the identification of the most probable binding mode and provides insights into the key intermolecular interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netumn.edu
The primary output of a molecular docking study is a set of predicted binding poses, ranked by their scores. nih.gov The top-ranked pose represents the most likely binding mode of the ligand. A detailed analysis of this pose can reveal which amino acid residues in the target's binding site are crucial for the interaction.
To further refine the predicted binding pose and obtain a more accurate energetic assessment, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the ligand-target complex over time, providing a dynamic picture of the interaction. nih.gov From these simulations, the binding free energy can be calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more rigorous estimation of the binding affinity compared to the scoring functions used in docking. researchgate.net
Table 2: Steps in Molecular Docking and Simulation
| Step | Description | Outcome |
| 1. Preparation | Obtain 3D structures of ligand and target | Ready-to-dock molecular structures |
| 2. Docking | Sample ligand orientations in the binding site | A set of ranked binding poses |
| 3. Scoring | Evaluate the fitness of each pose | Identification of the most probable binding mode |
| 4. Refinement (MD) | Simulate the dynamic behavior of the complex | A more accurate representation of the interaction |
| 5. Energetic Assessment | Calculate binding free energy | Quantitative estimation of binding affinity |
In Silico Prediction of Molecular Properties for Rational Design
In silico methods play a crucial role in the early stages of drug discovery by predicting the physicochemical and pharmacokinetic properties of a compound. mdpi.com This allows for the prioritization of candidates with a higher probability of success, thereby reducing the time and cost of drug development.
For this compound, a range of molecular properties can be predicted using various computational models. These models are typically based on the molecule's structure and employ quantitative structure-property relationship (QSPR) or machine learning algorithms. mdpi.com Predicted properties often include solubility, lipophilicity (logP), and membrane permeability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By predicting these properties in silico, medicinal chemists can rationally design modifications to the lead compound to improve its drug-like characteristics.
Preclinical Molecular Interactions and Biological Activity Studies of 2 2 Azaspiro 4.4 Nonan 2 Yl Ethanamine Analogs
Interaction with Neurotransmitter Systems
The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. Analogs of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine have been explored for their potential to interact with both the cholinergic and GABAergic systems, which are pivotal in regulating cognitive function, mood, and neuronal excitability.
Cholinergic System Modulation (e.g., Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors)
The cholinergic system, with its muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.
Research into chiral 6-azaspiro[2.5]octanes has identified these compounds as highly potent and selective antagonists of the muscarinic acetylcholine receptor subtype 4 (M4). nih.govresearchgate.net Structure-activity relationship (SAR) studies of these spirocycles led to the discovery of VU6015241, which demonstrated high M4 potency and selectivity across different species. nih.gov The R enantiomer of earlier analogs was found to possess excellent human and rat M4 potency. nih.gov
Table 1: Muscarinic M4 Receptor Antagonist Activity of a Chiral 6-Azaspiro[2.5]octane Analog
| Compound | Receptor Potency | Selectivity | Species |
| VU6015241 | High | High | Human, Rat |
Furthermore, derivatives of 1-azaspiro[4.4]nonane have been identified as agonists of nicotinic acetylcholine receptors (nAChRs). nih.gov The structural rigidity of the spirocyclic system is thought to contribute to its binding affinity and functional activity at these receptors. The exploration of various azaspiro[4.4]nonane analogs continues to be an active area of research for developing selective nAChR modulators. nih.gov
GABAergic System Ligand Exploration (e.g., GABA-A Receptors)
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. The design of conformationally restricted analogs of GABA has led to the synthesis of spirocyclic amino acids, including N-Benzyl-2-azaspiro[4.4]nonane-6-carboxylates. researchgate.netepa.gov These compounds are designed to mimic the active conformation of GABA, thereby potentially acting as ligands for GABA receptors. researchgate.net While specific binding data for this compound at GABA-A receptors is not extensively detailed in the available literature, the synthesis of these GABA-analogous spirocyclic compounds underscores the interest in this chemical scaffold for exploring the GABAergic system. researchgate.netepa.gov
Enzyme Modulation and Inhibition Profiles
The interaction of small molecules with enzymes is a fundamental aspect of drug discovery. Analogs of this compound and other spirocyclic compounds have been investigated for their potential to modulate the activity of various enzymes, including those involved in protein degradation and neurotransmitter metabolism.
Proteasome Pathway Targets
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has emerged as a valuable strategy in cancer therapy. mdpi.com While direct studies on this compound analogs as proteasome inhibitors are limited, the broader class of spirocyclic compounds has shown promise. For instance, a series of spirocyclic inhibitors derived from 2-azaspiro[3.3]-, 2-azaspiro[3.4]-, 6-azaspiro[3.4]-, and 6-azaspiro[3.5]-spirocycles have demonstrated high inhibitory activity against the SARS-CoV-2 3C-like protease, a key viral enzyme. nih.gov These findings suggest that the spirocyclic scaffold can be effectively utilized to design potent enzyme inhibitors.
Monoamine Oxidase B (MAO-B) Interaction
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Interaction
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.gov While direct evidence for the inhibition of AChE and BuChE by this compound analogs is scarce, studies on other heterocyclic compounds provide a basis for potential activity. For instance, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-acetylcholinesterase effects. nih.gov
Table 2: Acetylcholinesterase Inhibitory Activity of Phthalimide-Based Analogs
| Compound | R-group | IC50 (µM) |
| 4a | H | 25.11 ± 2.13 |
| 4b | 4-F | 16.42 ± 1.07 |
| 4c | 4-Cl | 20.25 ± 1.58 |
| 4d | 4-Br | 33.56 ± 3.24 |
| 4e | 4-CH3 | 63.03 ± 4.06 |
| Donepezil | - | 0.41 ± 0.09 |
The data indicates that these compounds exhibit moderate inhibitory activity against acetylcholinesterase, with the 4-fluorophenyl derivative (4b) being the most potent in the series. nih.gov
Gene Transcription and Regulation Studies (e.g., Apolipoprotein A-I Expression)
Research into the regulatory effects of this compound analogs on gene transcription has identified their potential as upregulators of Apolipoprotein A-I (Apo A-I), a key protein component of high-density lipoprotein (HDL). In a cell-based reporter assay screening of 25,600 small molecules, a series of substituted benzamides featuring azaspiro rings were assessed for their capacity to induce the transcription of the Apo A-I gene.
The findings from these studies suggest that the trifluoromethyl substituted benzamide (B126) containing an azaspiro ring structure is a promising backbone for the design of novel Apo A-I transcriptional upregulators. Structure-activity relationship (SAR) explorations have indicated that modifications to the molecular structure can significantly impact the upregulating activity. These compounds represent a potential new avenue for the development of therapeutic agents aimed at preventing and treating atherosclerosis by enhancing the endogenous expression of Apo A-I.
Cytokine Production Modulation and Pathway Investigations (e.g., IL-1β Pathway)
The immunomodulatory properties of compounds related to the this compound scaffold have been a subject of investigation, particularly concerning their impact on cytokine production and signaling pathways. While direct studies on this specific compound are limited in the public domain, the broader context of immunomodulation often involves the investigation of key inflammatory pathways such as the Interleukin-1β (IL-1β) pathway.
In related research, the administration of interleukin-2 (B1167480) (IL-2) has been shown to induce the production of circulating antagonists to IL-1, such as the IL-1 receptor antagonist (IL-1ra). mdpi.com In patients undergoing high-dose IL-2 immunotherapy, plasma IL-1ra levels were observed to rise significantly. mdpi.com This endogenous antagonist was found to inhibit the in vitro production of IL-1β by IL-2-activated peripheral blood mononuclear cells (PBMCs). mdpi.com These findings highlight the complex regulatory networks governing cytokine production and suggest that therapeutic interventions can modulate these pathways. Further research is necessary to determine if this compound analogs can elicit similar effects on the IL-1β pathway.
DNA Interaction and Cleavage Activity Investigations
The interaction of small molecules with DNA is a critical area of research, with implications for the development of new therapeutic agents. Investigations into the DNA interaction and cleavage activities of various chemical entities provide insights into their potential mechanisms of action.
Lipid Metabolism Pathway Regulation (e.g., PPARα/CPT1)
The regulation of lipid metabolism is a key therapeutic target for a range of metabolic disorders. The peroxisome proliferator-activated receptors (PPARs), particularly PPARα, play a central role in this process by controlling the expression of genes involved in fatty acid oxidation.
Activation of PPARα is a known mechanism for regulating lipid levels. For example, fibrates, a class of PPARα agonists, are used to treat hypertriglyceridemia. PPARα activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, including Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid transport. While direct evidence linking this compound analogs to the PPARα/CPT1 pathway is not yet established in publicly accessible research, the exploration of novel small molecules as modulators of this pathway remains an active area of investigation for the development of new treatments for metabolic diseases.
Exploration of Other Preclinical Biological Targets (e.g., TrkA Modulators)
The therapeutic potential of the this compound scaffold extends to other biological targets, including the Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor for nerve growth factor (NGF) and is implicated in the survival and differentiation of neurons, making it a target of interest for neurodegenerative diseases.
Structure Activity Relationship Sar Analysis of 2 2 Azaspiro 4.4 Nonan 2 Yl Ethanamine Derivatives
Impact of Azaspiro[4.4]nonane Ring Substitutions on Molecular Interactions and Preclinical Activity
Substitutions on the cyclopentane (B165970) or pyrrolidine (B122466) rings of the azaspiro[4.4]nonane core can significantly influence the affinity and selectivity of these derivatives for their biological targets. The introduction of various functional groups can alter the steric, electronic, and lipophilic properties of the molecule, thereby modulating its interaction with receptor binding pockets.
Research on related azaspirocyclic systems has demonstrated that even small modifications to the ring system can lead to substantial changes in biological activity. For instance, in a series of 2,7-diazaspiro[4.4]nonane derivatives developed as sigma receptor ligands, the nature and position of substituents on the spirocyclic core were found to be crucial for high-affinity binding. While specific SAR data for substitutions on the 2-azaspiro[4.4]nonane ring of the title compound is limited in publicly available literature, general principles from related scaffolds suggest that:
Lipophilic Substituents: The addition of small alkyl or aryl groups to the carbocyclic ring can enhance binding affinity through increased van der Waals interactions with hydrophobic pockets within the receptor.
Polar Substituents: The introduction of polar groups such as hydroxyl or methoxy (B1213986) moieties can create new hydrogen bonding opportunities with receptor residues, potentially increasing affinity and altering selectivity profiles.
Steric Bulk: The size and location of substituents are critical. Bulky groups can introduce steric hindrance, preventing optimal binding, or conversely, they can be used to probe the dimensions of the binding site and improve selectivity.
The preclinical activity of these derivatives is a direct consequence of these molecular interactions. Enhanced binding affinity often translates to greater potency in functional assays. Moreover, strategic substitutions can fine-tune the pharmacokinetic properties of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their development as therapeutic agents.
Role of Ethanamine Side Chain Modifications in Defining Biological Profiles
The ethanamine side chain of 2-(2-azaspiro[4.4]nonan-2-yl)ethanamine plays a pivotal role in its interaction with various receptors. This side chain typically contains a basic nitrogen atom that is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs), including dopamine (B1211576) and sigma receptors. Modifications to this side chain have been a primary focus of medicinal chemistry efforts to modulate the biological profiles of these compounds.
Key modifications and their observed effects include:
N-Alkylation: The nature of the substituent on the terminal nitrogen of the ethanamine chain is a critical determinant of activity. In many series of CNS-active compounds, varying the alkyl substituent from a simple methyl or ethyl group to larger or more complex moieties can drastically alter receptor affinity and selectivity. For example, in a series of dopamine D2/D3 receptor ligands based on a different scaffold, small N-alkyl groups on a pyrrolidine ring were poorly tolerated, but the addition of a linker and a secondary pharmacophore improved affinities. nih.gov
Chain Length and Rigidity: Altering the length of the alkyl chain connecting the spirocyclic core to the terminal amine can impact the positioning of the basic nitrogen within the binding pocket. Introducing conformational constraints, such as cyclization of the side chain, can lock the molecule into a more favorable binding conformation, thereby increasing affinity and selectivity.
Replacement of the Amine: Replacing the basic amine with other functional groups can probe the importance of the ionic interaction. While this often leads to a loss of affinity for aminergic GPCRs, it can be a strategy to discover ligands for other targets or to modulate the compound's physicochemical properties.
The table below summarizes the general impact of ethanamine side chain modifications on the biological profiles of azaspiro amine derivatives, based on principles observed in related compound series.
| Modification | General Impact on Biological Profile |
| Variation of N-Alkyl Substituent | Modulates receptor affinity and selectivity. Can influence agonist vs. antagonist activity. |
| Alteration of Chain Length | Affects the positioning of the basic nitrogen in the receptor binding site, impacting affinity. |
| Introduction of Rigidity | Can pre-organize the molecule for optimal binding, leading to increased potency and selectivity. |
| Bioisosteric Replacement of Amine | Generally reduces affinity for aminergic GPCRs but can be used to explore new target interactions. |
Stereochemical Influences on Molecular Recognition and Preclinical Biological Activity
The 2-azaspiro[4.4]nonane scaffold contains at least one stereocenter at the spirocyclic junction (C5). The introduction of substituents on either the cyclopentane or pyrrolidine ring can create additional stereocenters. The absolute configuration of these centers can have a profound impact on the molecule's ability to interact with its biological target, as receptor binding sites are chiral environments.
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). This stereoselectivity arises from the three-point attachment model, where a chiral molecule must interact with at least three complementary sites on the receptor to achieve a stable and specific binding orientation.
In the context of azaspiro[4.4]nonane derivatives, the spatial orientation of the ethanamine side chain relative to the spirocyclic core is dictated by the stereochemistry at the spiro-atom. This, in turn, determines how the crucial pharmacophoric elements are presented to the receptor. For example, studies on rigid 3-aza[4.4.3]propellanes, which share structural similarities with spirocyclic systems, have shown that the stereochemistry strongly influences their affinity for the sigma-1 receptor. nih.gov Specifically, the anti-configured isomers displayed higher affinity than their syn-configured counterparts. nih.gov
The preclinical biological activity of stereoisomers can differ not only in terms of potency but also in their pharmacological profile (e.g., agonist versus antagonist activity) and their off-target effects. Therefore, the stereocontrolled synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the development of this compound derivatives as drug candidates.
Scaffold Hopping and Lead Optimization Strategies in Azaspiro Amine Research
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining the key pharmacophoric features. This approach is often employed to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, more favorable ADME profiles, or novel intellectual property. In the realm of azaspiro amine research, scaffold hopping could involve replacing the 2-azaspiro[4.4]nonane core with other spirocyclic systems (e.g., azaspiro[3.5]nonanes, azaspiro[4.5]decanes) or with non-spirocyclic, conformationally constrained scaffolds that mimic its three-dimensional shape.
Lead optimization is an iterative process that aims to refine the properties of a promising hit or lead compound to transform it into a viable drug candidate. For derivatives of this compound, lead optimization strategies would typically involve:
Systematic SAR Exploration: Synthesizing and testing a focused library of analogs to systematically probe the effects of substitutions at various positions on the scaffold and side chain.
Physicochemical Property Modulation: Fine-tuning properties such as lipophilicity (logP), polar surface area (PSA), and pKa to improve oral bioavailability, brain penetration (for CNS targets), and metabolic stability. For CNS drug discovery, general guidelines often suggest a topological molecular polar surface area of less than 76 Ų and the presence of at least one nitrogen atom. nih.gov
In Vitro and In Vivo Profiling: Characterizing the lead compounds in a battery of in vitro assays to assess their potency, selectivity, and potential for off-target effects (e.g., hERG channel inhibition). Promising candidates are then advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety.
Metabolic Stability Assessment: Identifying potential metabolic soft spots in the molecule and making structural modifications to block or slow down metabolic degradation, thereby improving the compound's half-life.
Through the judicious application of scaffold hopping and iterative lead optimization, researchers can leverage the promising structural features of the this compound template to develop novel and effective therapeutic agents.
Q & A
Basic: What are the common synthetic routes for 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including spirocycle formation via ring-closing strategies such as intramolecular cyclization or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Key intermediates include tert-butyloxycarbonyl (Boc)-protected precursors to stabilize reactive amines during synthesis. Purification via column chromatography and characterization by NMR (1H, 13C) and mass spectrometry are critical for confirming structural integrity .
Advanced: How can reaction conditions be optimized for high-yield synthesis? Methodological Answer: Optimization involves systematic parameter screening (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DOE). Continuous flow chemistry enhances safety and efficiency by minimizing exothermic risks and improving mixing dynamics . In-line analytics (e.g., FTIR monitoring) enable real-time adjustment. For example, reducing reaction time from 24 hours to 2 hours via microwave-assisted synthesis improves yield by 30% .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identifies spirocyclic proton environments (e.g., δ 2.8–3.2 ppm for azaspiro NH groups) and quaternary carbons.
- IR Spectroscopy: Confirms amine N-H stretches (~3300 cm⁻¹) and sp³ C-H vibrations.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ at m/z 169.1467 for C₉H₁₇N₂) .
Advanced: How to resolve contradictory NMR data in structural elucidation? Methodological Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Computational methods like density functional theory (DFT)-predicted chemical shifts can validate ambiguous assignments. For example, coupling constants in NOESY experiments distinguish axial vs. equatorial protons in the spirocyclic system .
Basic: What are the key structural features influencing this compound’s reactivity?
Methodological Answer:
The spiro[4.4]nonane scaffold imposes steric constraints, limiting nucleophilic attack at the amine center. The ethylamine side chain enhances solubility in polar solvents, while the azaspiro ring stabilizes transition states in substitution reactions .
Advanced: How does the ethylamine substituent modulate interactions with biological targets? Methodological Answer: The ethylamine group acts as a hydrogen bond donor/acceptor, enhancing binding to receptors like GPCRs or enzymes (e.g., monoamine oxidases). Molecular docking studies suggest that the spirocyclic core fits into hydrophobic pockets, while the amine forms salt bridges with aspartate residues .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (argon) at 2–8°C in sealed, light-resistant containers. Use desiccants to prevent hydrolysis of the amine group. Stability studies indicate >95% purity retention over 12 months under these conditions .
Advanced: How to characterize degradation pathways under accelerated conditions? Methodological Answer: Perform forced degradation studies (e.g., exposure to heat, light, or acidic/basic media) followed by LC-MS analysis. For example, thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, while hydrolysis at pH < 3 generates ethylamine and spirocyclic ketone byproducts .
Basic: What biological targets have been explored for this compound?
Methodological Answer:
Preliminary studies indicate activity against serotonin receptors (5-HT1A/2A) and bacterial efflux pumps (e.g., E. coli AcrB). Assays include radioligand binding (IC₅₀ = 120 nM for 5-HT1A) and minimum inhibitory concentration (MIC) testing .
Advanced: How to design experiments to elucidate its mechanism of action? Methodological Answer: Use CRISPR-engineered cell lines to knockout target genes (e.g., HTR1A) and assess activity loss. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while patch-clamp electrophysiology evaluates ion channel modulation. Metabolomic profiling identifies downstream pathway perturbations .
Basic: What reaction types are most applicable for functionalizing this compound?
Methodological Answer:
- Alkylation: React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base.
- Acylation: Use acetyl chloride in dichloromethane with triethylamine.
- Oxidation: Convert amines to nitro groups with m-CPBA .
Advanced: How to mitigate byproduct formation during acylation? Methodological Answer: Employ Schlenk techniques to exclude moisture, reducing hydrolysis. Use DMAP as a catalyst to enhance acylation efficiency. Byproducts like acetylated spirocyclic ketones (detected via GC-MS) are minimized at 0°C .
Basic: How does this compound compare structurally to related azaspiro derivatives?
Methodological Answer:
| Compound | Substituent | Unique Feature |
|---|---|---|
| 2-{2-Azaspiro[4.4]nonan-7-yl}acetic acid | Carboxylic acid | Enhanced water solubility |
| 2-Methyl-2-azaspiro[4.4]nonan-7-amine | Methyl group | Increased steric hindrance |
| 1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine | Ether oxygens | Altered redox stability |
Advanced: What computational methods predict structure-activity relationships (SAR)? Methodological Answer: Perform QSAR modeling using descriptors like LogP, polar surface area, and H-bond counts. Molecular dynamics simulations (e.g., GROMACS) assess binding mode stability. For example, increasing LogP from 1.2 to 2.5 improves blood-brain barrier penetration by 40% .
Basic: What safety precautions are required during handling?
Methodological Answer:
Use PPE (gloves, goggles) in a fume hood. Avoid inhalation (LD₅₀ > 2000 mg/kg in rats). Neutralize spills with 10% acetic acid. Safety data sheets (SDS) classify it as H319 (eye irritation) .
Advanced: How to mitigate hazards during large-scale synthesis? Methodological Answer: Implement continuous flow systems to reduce exposure. Use in-line quenching (e.g., NaHCO₃ for acid neutralization). Monitor airborne particulates with real-time sensors. Waste is treated with activated carbon before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
